Cas no 2914878-00-3 (KIF18A-IN-7)

KIF18A-IN-7 structure
Produktname:KIF18A-IN-7
CAS-Nr.:2914878-00-3
MF:C27H35N3O5S2
MW:545.71
CID:5518654
KIF18A-IN-7 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- KIF18A-IN-7
-
- Inchi: 1S/C27H35N3O5S2/c1-25(2,3)29-37(34,35)21-7-5-6-19(16-21)24(31)30-18-27(14-12-26(10-11-26)13-15-27)22-17-20(8-9-23(22)30)28-36(4,32)33/h5-9,16-17,28-29H,10-15,18H2,1-4H3
- InChI-Schlüssel: CPAWWZCHEMFYGG-UHFFFAOYSA-N
- Lächelt: C(C1C=CC=C(C=1)S(=O)(=O)NC(C)(C)C)(N1C2=CC=C(C=C2C2(CCC3(CC3)CC2)C1)NS(=O)(=O)C)=O
KIF18A-IN-7 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-153066-5mg |
KIF18A-IN-7 |
2914878-00-3 | 98.09% | 5mg |
¥3800 | 2024-07-21 | |
MedChemExpress | HY-153066-10mg |
KIF18A-IN-7 |
2914878-00-3 | 98.09% | 10mg |
¥6200 | 2024-07-21 | |
Ambeed | A2085470-10mg |
KIF18A-IN-7 |
2914878-00-3 | 98% | 10mg |
$620.0 | 2025-02-27 | |
1PlusChem | 1P02AB1S-10mg |
KIF18A-IN-7 |
2914878-00-3 | 98% | 10mg |
$746.00 | 2024-05-06 | |
Ambeed | A2085470-100mg |
KIF18A-IN-7 |
2914878-00-3 | 98% | 100mg |
$3200.0 | 2025-02-27 | |
MedChemExpress | HY-153066-25mg |
KIF18A-IN-7 |
2914878-00-3 | 98.09% | 25mg |
¥12500 | 2023-08-31 | |
1PlusChem | 1P02AB1S-5mg |
KIF18A-IN-7 |
2914878-00-3 | 98% | 5mg |
$471.00 | 2024-05-06 | |
MedChemExpress | HY-153066-1mg |
KIF18A-IN-7 |
2914878-00-3 | 98.09% | 1mg |
¥1727 | 2024-07-21 | |
1PlusChem | 1P02AB1S-50mg |
KIF18A-IN-7 |
2914878-00-3 | 98% | 50mg |
$2325.00 | 2024-05-06 | |
Ambeed | A2085470-25mg |
KIF18A-IN-7 |
2914878-00-3 | 98% | 25mg |
$1250.0 | 2025-02-27 |
KIF18A-IN-7 Verwandte Literatur
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
5. Book reviews
2914878-00-3 (KIF18A-IN-7) Verwandte Produkte
- 1803827-53-3(2-(2,6-Difluoro-3-nitrophenyl)-2-hydroxyacetic acid)
- 2118076-61-0(methyl 4-bromo-3-{(tert-butoxy)carbonylamino}benzoate)
- 2680674-95-5(7-(2,2,2-trifluoroacetyl)-7-azaspiro3.5non-1-ene-2-carboxylic acid)
- 6270-19-5(4-[(oxiran-2-yl)methyl]morpholine)
- 58735-58-3(5-Chloro-2-methoxybenzyl Bromide)
- 13709-94-9(Potassium metaborate)
- 2172260-15-8(4-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}but-2-ynoic acid)
- 2172558-99-3(1-(3,5-dimethylphenyl)-2-fluoroethan-1-one)
- 2034240-25-8(1,6-dimethyl-4-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]oxypyridin-2-one)
- 1268104-31-9(3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylpropan-1-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2914878-00-3)KIF18A-IN-7

Reinheit:99%/99%/99%/99%
Menge:5mg/10mg/25mg/100mg
Preis ($):342.0/558.0/1125.0/2880.0